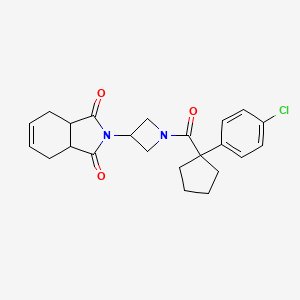![molecular formula C11H14N2O2 B2763644 1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2219375-75-2](/img/structure/B2763644.png)
1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a chemical compound with the molecular weight of 206.24 . It is a part of the bicyclo[2.1.1]hexane family, which is increasingly important in the development of bio-active compounds .
Synthesis Analysis
The synthesis of this compound and similar bicyclo[2.1.1]hexane compounds involves an efficient and modular approach . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for this compound is1S/C11H14N2O2/c1-13-5-3-8(12-13)11-4-2-7(6-11)9(11)10(14)15/h3,5,7,9H,2,4,6H2,1H3,(H,14,15) . This indicates the molecular structure of the compound, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 138-139 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activities
The chemical compound has been involved in various synthetic and biological research studies. For instance, it has served as a core structure in the synthesis of novel inhibitors and compounds with potential biological activities. The synthesis of (±)-2,3-methanoproline, a novel inhibitor of ethylene biosynthesis, highlights the use of pyrazole derivatives in developing compounds that can influence biological processes like ethylene production in plants (Switzer et al., 1989). Such compounds are of interest for agricultural applications, including the regulation of plant growth and ripening.
Coordination Chemistry and Material Science
Research on pyrazole-dicarboxylate acid derivatives, such as the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes, illustrates the compound's role in coordination chemistry and material science (Radi et al., 2015). These studies provide insights into the structural and electronic properties of coordination complexes, which are crucial for developing new materials with specific magnetic, optical, or catalytic properties.
Molecular Docking and Drug Design
The compound's derivatives have also been used in molecular docking studies to predict the binding interactions with target proteins, indicating its relevance in drug design and discovery processes. For instance, the synthesis, characterization, and molecular docking studies of 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids demonstrate the potential of pyrazole derivatives in identifying new therapeutic agents with specific biological targets (Reddy et al., 2022).
Heterocyclic Chemistry and Dye Synthesis
The compound and its derivatives have been explored in heterocyclic chemistry and dye synthesis, showcasing their versatility in creating heterocyclic dyes with specific properties. The study on 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid-based heterocyclic dyes reveals how pyrazole derivatives can be used to produce dyes with varying absorption properties, useful in developing materials with specific optical characteristics (Tao et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13-5-3-8(12-13)11-4-2-7(6-11)9(11)10(14)15/h3,5,7,9H,2,4,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGLZNGVTWCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C23CCC(C2)C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2763561.png)
![6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
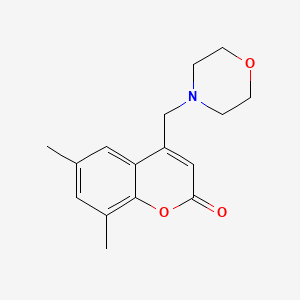
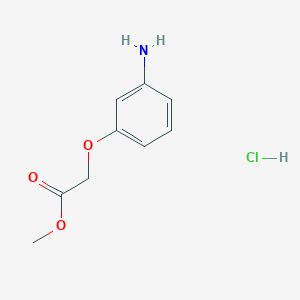

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2763569.png)
![N-(benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2763571.png)

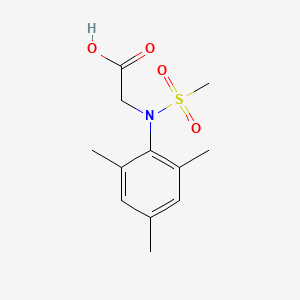
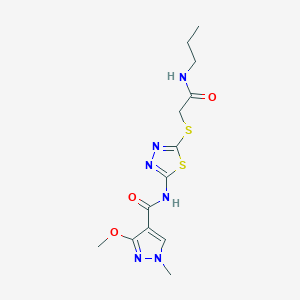
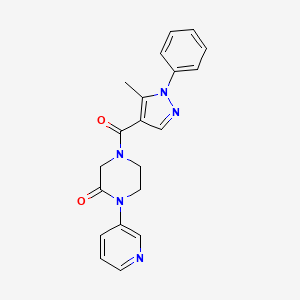
![2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride](/img/structure/B2763580.png)
![(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2763582.png)
